molecular formula C28H33N3O2 B2800362 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide CAS No. 946365-64-6

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide

Cat. No.: B2800362
CAS No.: 946365-64-6
M. Wt: 443.591
InChI Key: AKLCFLCUDGABTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 2-ethoxybenzamide core linked to a tetrahydroisoquinoline moiety and a 4-(dimethylamino)phenyl group. While explicit pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (discussed below) provide insights into its likely properties.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N3O2/c1-4-33-27-12-8-7-11-25(27)28(32)29-19-26(22-13-15-24(16-14-22)30(2)3)31-18-17-21-9-5-6-10-23(21)20-31/h5-16,26H,4,17-20H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLCFLCUDGABTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, phenyl derivatives, and ethoxybenzamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

  • Neurological Targets : The structural resemblance to dual-acting cholinesterase inhibitors () warrants evaluation of the target compound’s AChE and butyrylcholinesterase inhibition profiles.
  • SAR Insights : Replacing the 2-ethoxy group with tetrazole () or sulfonyl () moieties could modulate selectivity for peripheral vs. central targets.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC28H35N3O3
Molecular Weight493.67 g/mol
Purity≥ 95%

Structural Features

The structure features a dimethylamino group, a tetrahydroisoquinoline moiety, and an ethoxybenzamide group, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been evaluated for their efficacy against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the effects of related compounds on pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cells, it was found that specific derivatives demonstrated strong cytotoxicity. The most active compound inhibited colony growth at concentrations as low as 1 µM in MDA-MB-231 cells and showed similar effects in Panc-1 cells at 2 µM .

The mechanism of action for this class of compounds often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example:

  • Histone Deacetylase (HDAC) Inhibition : Some derivatives have shown high HDAC inhibitory capacity, which is linked to enhanced apoptosis in cancer cells.
  • Cell Cycle Arrest : Compounds have been observed to induce G0/G1 phase arrest in various cancer cell lines, thereby preventing further proliferation.

In Vitro Studies

In vitro assays have demonstrated that the compound affects cell viability and migration. For example:

  • Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxic effects on both Panc-1 and MDA-MB-231 cells.
  • Wound Healing Assays : Interestingly, while the compound inhibited colony formation significantly, it did not show a notable effect on cell migration in wound healing assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the dimethylamino group or variations in the ethoxybenzamide moiety can significantly alter biological activity. For instance, increasing the electron-withdrawing nature of substituents has been correlated with enhanced anticancer activity .

Q & A

Q. Q1. What is the typical synthetic route for N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-ethoxybenzamide, and how is its structure confirmed?

The compound is synthesized via multi-step organic reactions, often involving amide bond formation between the benzamide and tetrahydroisoquinoline-ethylamine intermediates. Key steps include:

  • Coupling agents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used to facilitate amide bond formation under anhydrous conditions .
  • Characterization : Nuclear Magnetic Resonance (¹H NMR) and mass spectrometry (m/z) are critical for structural confirmation. For example, ¹H NMR can resolve signals for the dimethylamino group (~δ 2.8–3.2 ppm), ethoxy substituent (~δ 1.3–1.5 ppm for CH₃ and ~δ 4.0–4.2 ppm for OCH₂), and tetrahydroisoquinoline protons (~δ 2.5–4.0 ppm) .

Advanced Synthesis Challenges

Q. Q2. What are the key challenges in optimizing synthetic yield, and how can reaction conditions be adjusted?

Challenges : Low yields may arise from steric hindrance at the ethyl branching point or instability of intermediates. Solutions :

  • Catalyst optimization : Use of BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in DMF improves coupling efficiency for bulky amines .
  • Temperature control : Reactions conducted at −40°C to −20°C minimize side reactions in sensitive steps, such as tetrahydroisoquinoline alkylation .
  • Purification : Gradient chromatography (e.g., ethyl acetate/hexane) isolates the target compound from byproducts .

Biological Target Identification

Q. Q3. What biological targets are hypothesized for this compound based on structural analogs?

The tetrahydroisoquinoline moiety suggests activity as an orexin receptor antagonist , analogous to compounds like N-Benzyl-2-{7-butoxy-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (IC₅₀ = 12 nM for OX1R) . Validation methods include:

  • Receptor binding assays : Radiolabeled orexin-A competition studies in transfected HEK293 cells.
  • Functional assays : Calcium flux measurements to assess OX1R/OX2R antagonism .

Mechanistic Studies

Q. Q4. What experimental models are suitable for studying neuropharmacological effects?

  • In vitro : Cultured hypothalamic neurons (orexin-responsive) to test excitatory/inhibitory activity via patch-clamp electrophysiology .
  • In vivo : Rodent models of sleep-wake regulation (e.g., EEG/EMG monitoring) to evaluate effects on REM sleep latency .

Data Contradiction Analysis

Q. Q5. How should discrepancies in reported activities of similar analogs be resolved?

Discrepancies often arise from substituent variations (e.g., ethoxy vs. methoxy groups) or assay conditions. Strategies include:

  • Comparative SAR studies : Systematic testing of analogs with modified substituents (e.g., 6-methoxy vs. 7-propan-2-yloxy on tetrahydroisoquinoline) .
  • Standardized assays : Consistent use of OX1R-overexpressing cell lines and control ligands (e.g., SB-334867) .

Advanced Analytical Techniques

Q. Q6. Beyond NMR and MS, what methods resolve structural ambiguities?

  • X-ray crystallography : Determines absolute configuration of chiral centers in the tetrahydroisoquinoline ring.
  • Elemental analysis (CHNS) : Validates purity (>98%) by matching experimental vs. theoretical C/H/N/S ratios .
  • HPLC-PDA : Detects trace impurities (<0.1%) using C18 columns and UV detection at 254 nm .

Pharmacokinetic Profiling

Q. Q7. What methodologies assess blood-brain barrier (BBB) permeability?

  • PAMPA-BBB assay : Predicts passive diffusion using a lipid-coated membrane; logP values >2.5 suggest favorable CNS penetration .
  • Liver microsome stability : Incubation with rat/human microsomes (37°C, NADPH) to measure metabolic half-life (t₁/₂ >30 min preferred) .

Structure-Activity Relationship (SAR)

Q. Q8. How do substituents influence pharmacological activity?

  • Benzamide substituents : 2-Ethoxy enhances lipophilicity (logP) and OX1R affinity vs. unsubstituted benzamides .
  • Tetrahydroisoquinoline modifications : 1,2,3,4-Tetrahydro substitution improves metabolic stability compared to fully aromatic isoquinolines .
  • Dimethylamino group : Critical for receptor interaction; replacement with cyano or nitro groups reduces potency by >10-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.